Phenprocoumon sulfate is a long-acting oral anticoagulant, primarily used in the treatment and prophylaxis of thromboembolic disorders such as thrombosis and pulmonary embolism. This compound belongs to the class of vitamin K antagonists and is derived from coumarin. Its primary mechanism involves the inhibition of vitamin K epoxide reductase, which leads to a decrease in the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X. Phenprocoumon sulfate is marketed under various brand names, including Marcoumar and Marcumar, and is predominantly utilized in Germany for anticoagulation therapy .
Phenprocoumon sulfate is classified as an anticoagulant medication within the category of vitamin K antagonists. It is synthesized from natural coumarin derivatives, which are compounds found in various plants. The compound's chemical structure is characterized by its hydroxycoumarin backbone, which is modified to enhance its anticoagulant properties .
The synthesis of phenprocoumon sulfate typically involves multi-step reactions starting from readily available precursors. A common method includes:
Technical details regarding purification often include chromatography techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from impurities .
The molecular formula of phenprocoumon sulfate is with a molar mass of approximately 280.318 g/mol. The compound features a complex structure that includes a coumarin ring system with hydroxy and alkyl substituents.
Phenprocoumon sulfate undergoes several chemical reactions that are crucial for its function as an anticoagulant:
Phenprocoumon exerts its anticoagulant effects by inhibiting vitamin K epoxide reductase complex subunit 1. This enzyme is essential for converting vitamin K epoxide back to its active form (vitamin K hydroquinone), which is necessary for the gamma-carboxylation of certain glutamic acid residues on coagulation factors II, VII, IX, and X. The inhibition results in decreased synthesis of these factors, leading to impaired coagulation and reduced thrombus formation .
The mechanism can be summarized as follows:
Phenprocoumon sulfate is primarily used in clinical settings as an anticoagulant for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3